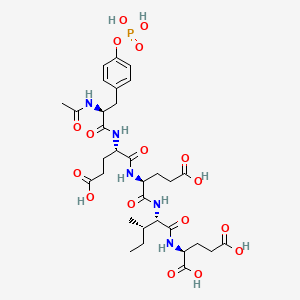

AC-Tyr(PO3H2)-glu-glu-ile-glu

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-phosphonooxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H46N5O17P/c1-4-16(2)27(31(48)36-22(32(49)50)11-14-26(43)44)37-29(46)21(10-13-25(41)42)34-28(45)20(9-12-24(39)40)35-30(47)23(33-17(3)38)15-18-5-7-19(8-6-18)54-55(51,52)53/h5-8,16,20-23,27H,4,9-15H2,1-3H3,(H,33,38)(H,34,45)(H,35,47)(H,36,48)(H,37,46)(H,39,40)(H,41,42)(H,43,44)(H,49,50)(H2,51,52,53)/t16-,20-,21-,22-,23-,27-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQEKQSBIEKQXQS-PSCZMIBCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H46N5O17P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

803.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A-Technical-Guide-to-the-Synthesis-and-Purification-of-AC-Tyr(PO3H2)-glu-glu-ile-glu-Peptide

Abstract

This comprehensive technical guide details the robust methodology for the chemical synthesis, purification, and characterization of the phosphopeptide AC-Tyr(PO3H2)-glu-glu-ile-glu. This peptide, a ligand for the Src SH2 domain, is a critical tool in signal transduction research.[1] This document provides an in-depth exploration of the scientific principles and practical considerations underpinning each stage of the process, from the strategic selection of building blocks in Solid-Phase Peptide Synthesis (SPPS) to the final validation of the purified product. It is intended for researchers, scientists, and professionals in drug development who require a deep, actionable understanding of phosphopeptide manufacturing.

Introduction: The Challenge and Importance of Phosphopeptide Synthesis

Reversible protein phosphorylation is a cornerstone of cellular regulation, governing a vast array of biological processes.[2] The synthesis of specific phosphopeptides, such as this compound, provides invaluable tools for dissecting these signaling pathways and for developing potential therapeutic agents. However, the introduction of a phosphate group presents unique challenges in chemical synthesis. The lability of the phosphate moiety and its susceptibility to side reactions necessitate a carefully designed and meticulously executed synthetic strategy.[2][3]

This guide focuses on the widely adopted Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) solid-phase peptide synthesis (SPPS) strategy. SPPS, pioneered by Bruce Merrifield, simplifies the synthesis process by anchoring the growing peptide chain to an insoluble resin, allowing for the use of excess reagents and easy purification by filtration at each step.[4] We will delve into the critical choices of phosphotyrosine building blocks, coupling reagents, cleavage cocktails, and purification protocols that are essential for obtaining a high-purity final product.

Strategic Planning: Resin, Protecting Groups, and Building Blocks

The success of SPPS is predicated on a well-thought-out strategy that begins with the selection of the appropriate solid support and protected amino acids.

Resin Selection

For the synthesis of a C-terminally free acid peptide like this compound, a Wang resin is a common and effective choice. The p-alkoxybenzyl alcohol linker of the Wang resin is stable to the basic conditions used for Fmoc deprotection but is readily cleaved under strong acidic conditions during the final cleavage step, yielding the desired peptide carboxylic acid.

Amino Acid Protecting Groups

The Fmoc/tBu strategy employs an orthogonal protection scheme. The temporary Nα-Fmoc group is removed at each cycle with a mild base (typically piperidine), while the "permanent" side-chain protecting groups are acid-labile and are removed simultaneously with resin cleavage by trifluoroacetic acid (TFA).

| Amino Acid | Side-Chain Protecting Group | Rationale |

| Glu | tert-butyl (tBu) | Prevents side-chain carboxylate from participating in undesired side reactions during coupling. Cleaved by TFA. |

| Ile | None | The aliphatic side chain is non-reactive. |

| Tyr(PO3H2) | Varies (see below) | The phosphate group requires specialized protection to prevent side reactions and ensure efficient coupling. |

The Crucial Choice: The Phosphotyrosine Building Block

The incorporation of phosphotyrosine is the most critical step in this synthesis. Several Fmoc-protected phosphotyrosine derivatives are available, each with distinct advantages and disadvantages.[5]

-

Fmoc-Tyr(PO(OBzl)OH)-OH: This is a popular choice. The monobenzyl protection of the phosphate offers a balance between reactivity and stability. However, the remaining acidic proton on the phosphate can complicate coupling reactions, often requiring stronger activating agents and extended reaction times.[5][6]

-

Fmoc-Tyr(PO3H2)-OH: This is the simplest and most cost-effective option as the phosphate group is unprotected.[7][8] While this eliminates a deprotection step, the free phosphate can significantly slow down coupling reactions and may lead to side reactions like pyrophosphate formation, especially with adjacent phosphotyrosine residues.[7][8][9]

-

Fmoc-Tyr(PO(NMe2)2)-OH: This fully protected derivative offers improved solubility and avoids many of the side reactions associated with the other two options.[5][7] The phosphodiamidate is stable during synthesis and is converted to the phosphotyrosine during the final acid cleavage.[5]

For this guide, we will proceed with Fmoc-Tyr(PO(OBzl)OH)-OH , as it represents a widely used and well-documented approach.

The Synthetic Workflow: A Step-by-Step Protocol

The synthesis of this compound proceeds from the C-terminus (Glu) to the N-terminus (Ac-Tyr).

Figure 1: Fmoc-SPPS workflow for this compound synthesis.

Materials and Reagents

| Reagent | Purpose |

| Wang Resin | Solid support for peptide synthesis. |

| Fmoc-Glu(tBu)-OH, Fmoc-Ile-OH, Fmoc-Tyr(PO(OBzl)OH)-OH | Protected amino acid building blocks. |

| Dichloromethane (DCM) | Solvent for washing and swelling the resin. |

| N,N-Dimethylformamide (DMF) | Primary solvent for coupling and deprotection steps. |

| Piperidine | Base for Fmoc group removal. |

| HBTU/HATU | Coupling activators. |

| N,N-Diisopropylethylamine (DIPEA) | Base for coupling reactions. |

| Acetic Anhydride | N-terminal acetylation reagent. |

| Trifluoroacetic Acid (TFA) | Cleavage of the peptide from the resin and removal of side-chain protecting groups. |

| Triisopropylsilane (TIS) | Scavenger to prevent side reactions during cleavage. |

| Deionized Water | Scavenger and component of the cleavage cocktail. |

| Diethyl Ether (cold) | Precipitation of the cleaved peptide. |

Experimental Protocol: Solid-Phase Synthesis

-

Resin Swelling: Swell the Wang resin in DMF for 30-60 minutes in a reaction vessel.

-

First Amino Acid Loading (Fmoc-Glu(tBu)-OH): Couple the first amino acid to the resin using a standard esterification method (e.g., DIC/DMAP).

-

SPPS Cycles (for Ile, Glu, Glu):

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and byproducts.

-

Coupling: In a separate vial, pre-activate the next Fmoc-amino acid (3-5 equivalents) with a coupling reagent like HBTU or HATU (3-5 equivalents) and DIPEA (6-10 equivalents) in DMF. Add this mixture to the resin and allow it to react for 1-2 hours.

-

Washing: Wash the resin with DMF (3-5 times).

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), indicating free amines, repeat the coupling step.

-

-

Phosphotyrosine Coupling:

-

Perform the Fmoc deprotection and washing steps as described above.

-

Couple Fmoc-Tyr(PO(OBzl)OH)-OH using HATU as the coupling agent and an increased amount of DIPEA (at least 3 equivalents relative to the amino acid) to facilitate the reaction.[5] Allow for an extended coupling time (2-4 hours).

-

-

N-Terminal Acetylation:

-

After the final Fmoc deprotection of the phosphotyrosine residue, wash the resin with DMF.

-

Treat the resin with a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF for 30 minutes to cap the N-terminus.

-

-

Final Washing: Wash the fully assembled, protected peptide-resin with DMF, followed by DCM, and dry it under vacuum.

Cleavage and Deprotection: Releasing the Peptide

This is a critical step where the peptide is cleaved from the resin and the side-chain protecting groups are removed. The choice of cleavage cocktail is vital to prevent side reactions.

Figure 2: Workflow for peptide cleavage, deprotection, and precipitation.

Cleavage Cocktail

A standard and effective cleavage cocktail for this peptide is:

-

Trifluoroacetic Acid (TFA): 95% - The strong acid for cleavage.

-

Triisopropylsilane (TIS): 2.5% - A scavenger to quench reactive carbocations generated from the tBu groups, preventing re-attachment to the peptide.

-

Deionized Water: 2.5% - Another scavenger that also helps to hydrolyze the benzyl group from the phosphate.

Cleavage Protocol

-

Place the dried peptide-resin in a reaction vessel.

-

Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Incubate the mixture at room temperature with occasional swirling for 2-3 hours.

-

Filter the mixture to separate the resin beads, collecting the TFA filtrate which contains the peptide.

-

Wash the resin with a small amount of fresh TFA to recover any remaining peptide and combine the filtrates.

-

In a centrifuge tube, add cold diethyl ether (at least 10 times the volume of the TFA filtrate).

-

Slowly add the TFA filtrate to the cold ether while gently vortexing to precipitate the crude peptide.

-

Centrifuge the mixture to pellet the peptide.

-

Carefully decant the ether.

-

Wash the peptide pellet with cold ether two more times to remove residual scavengers and dissolved protecting groups.

-

Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Purification and Analysis: Ensuring Purity and Identity

The crude peptide will contain deletion sequences and other impurities from the synthesis and cleavage steps. Purification is essential to obtain a product suitable for research.

Purification by Reverse-Phase HPLC (RP-HPLC)

RP-HPLC is the standard method for purifying peptides.[10] It separates molecules based on their hydrophobicity.

| Parameter | Recommended Condition | Rationale |

| Column | C18 stationary phase | The nonpolar C18 phase interacts with the hydrophobic residues of the peptide. |

| Mobile Phase A | 0.1% TFA in Water | The aqueous phase. TFA acts as an ion-pairing agent to improve peak shape. |

| Mobile Phase B | 0.1% Acetonitrile, 0.1% TFA | The organic phase. Increasing the concentration of acetonitrile elutes the peptide. |

| Gradient | 5-45% B over 30 minutes | A shallow gradient is typically needed to resolve the target peptide from closely eluting impurities. |

| Detection | UV at 220 nm | The peptide backbone absorbs strongly at this wavelength. |

Protocol:

-

Dissolve the crude peptide in a minimal amount of Mobile Phase A.

-

Inject the sample onto the equilibrated RP-HPLC column.

-

Run the purification gradient.

-

Collect fractions corresponding to the major peak.

-

Analyze the collected fractions by analytical HPLC and/or mass spectrometry to identify the pure fractions.

-

Pool the pure fractions and lyophilize to obtain the final peptide as a fluffy, white powder.

Analytical Validation: Mass Spectrometry

Mass spectrometry is indispensable for confirming the identity and purity of the synthesized peptide.[3] It provides a precise measurement of the molecular weight.

-

Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.

-

Expected Mass: The calculated monoisotopic mass for this compound (C32H46N5O17P) is approximately 803.26 g/mol . The observed mass should match this value, confirming the correct sequence and the presence of the phosphate group.

-

Fragmentation Analysis (MS/MS): For unambiguous confirmation, tandem mass spectrometry (MS/MS) can be performed. The fragmentation pattern will confirm the amino acid sequence and pinpoint the location of the phosphorylation on the tyrosine residue.[2] The neutral loss of the phosphate group is a characteristic fragmentation pattern for phosphopeptides.[3]

Conclusion

The synthesis of the phosphopeptide this compound is a challenging yet achievable endeavor. Success hinges on a rational design of the synthetic strategy, particularly the choice of the phosphotyrosine building block, and careful execution of each step. By following the detailed protocols for solid-phase synthesis, cleavage, and purification outlined in this guide, researchers can reliably produce high-purity phosphopeptides. The rigorous analytical validation by HPLC and mass spectrometry ensures the final product is of the required quality for demanding applications in signal transduction research and drug discovery.

References

-

Steen, H., & Mann, M. (2009). Phosphopeptide fragmentation and analysis by mass spectrometry. Journal of Mass Spectrometry, 44(6), 861-78. [Link]

-

Gauci, S., van Breukelen, B., Lemeer, S., Krijgsveld, J., & Heck, A. J. (2018). Mass Spectrometry Analysis of Phosphopeptides after Peptide Carboxy Group Derivatization. Analytical Chemistry. [Link]

-

De Vijlder, T., & Lemeer, S. (2018). Phosphopeptide Fragmentation and Site Localization by Mass Spectrometry: An Update. Analytical Chemistry. [Link]

-

Manning, G., & Cantley, L. C. (2007). Phosphoproteomics by Mass Spectrometry: insights, implications, applications, and limitations. Cell. [Link]

-

McLachlin, D. T., & Chait, B. T. (2001). Analysis of phosphorylated proteins and peptides by mass spectrometry. Current Opinion in Chemical Biology. [Link]

-

Valerio, R. M., Perich, J. W., Kitas, E. A., Alewood, P. F., & Johns, R. B. (1989). Synthesis of phosphotyrosyl-containing phosphopeptides by solid-phase peptide synthesis. Australian Journal of Chemistry. [Link]

-

Juhl, H., & Soderling, T. R. (1983). Peptide mapping and purification of phosphopeptides using high-performance liquid chromatography. Methods in Enzymology. [Link]

-

Novabiochem®. Phosphorylation Building Blocks. [Link]

-

Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Reviews. [Link]

-

Kováč, P., & Kováčová, S. (2020). Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues. RSC Medicinal Chemistry. [Link]

-

Aapptec. SYNTHESIS NOTES. [Link]

-

Aapptec Peptides. Fmoc-Tyr(PO3H2)-OH Product Information. [Link]

-

CSBio. A Practical Guide to Solid Phase Peptide Synthesis (SPPS). [Link]

-

AAPPTEC. Guide to Solid Phase Peptide Synthesis. [Link]

-

Gyros Protein Technologies. Solid-phase Peptide Synthesis (SPPS) in Research & Development. [Link]

-

Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

Sources

- 1. This compound | 159439-02-8 [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Phosphopeptide fragmentation and analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. csbio.com [csbio.com]

- 5. Building Blocks for Introducing Post-translational Modified Amino Acids [sigmaaldrich.com]

- 6. Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sigmaaldrich-jp.com [sigmaaldrich-jp.com]

- 8. caymanchem.com [caymanchem.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Peptide mapping and purification of phosphopeptides using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

biological function of AC-Tyr(PO3H2)-glu-glu-ile-glu

An In-depth Technical Guide on the Biological Function and Application of Ac-Tyr(PO3H2)-Glu-Glu-Ile-Glu

Abstract

The synthetic phosphopeptide, N-acetyl-phosphotyrosinyl-glutamyl-glutamyl-isoleucyl-glutamic acid (Ac-pTyr-Glu-Glu-Ile-Glu or Ac-pYEEIE), represents a powerful molecular tool for the dissection of intracellular signaling pathways. It functions as a high-affinity, high-specificity ligand designed to mimic the phosphorylated tyrosine motifs found on various immunoreceptor tyrosine-based inhibition motifs (ITIMs). Its primary biological function in a research context is to competitively inhibit the binding of SH2 domain-containing proteins—most notably the protein tyrosine phosphatases SHP-1 and SHP-2, and the SH2-containing inositol 5'-phosphatase (SHIP)—to their endogenous targets. This guide provides a comprehensive overview of the peptide's mechanism of action, details its interaction with key signaling proteins, and presents validated experimental protocols for its application in studying signal transduction.

Part 1: The Molecular Target: SH2 Domains in Signal Regulation

The SH2 Domain: A Universal Adaptor for Phosphotyrosine Signaling

Intracellular signal transduction is critically dependent on a system of modular protein domains that recognize specific post-translational modifications. Among the most crucial of these are the Src Homology 2 (SH2) domains. These are structurally conserved protein domains, typically around 100 amino acids in length, that recognize and bind to specific peptide sequences containing a phosphorylated tyrosine (pTyr) residue.

The specificity of an SH2 domain is determined by the amino acid residues C-terminal to the phosphotyrosine. The peptide Ac-pYEEIE is designed to mimic the consensus binding motif pY-E/D-X-I/V, which is recognized with high affinity by the SH2 domains of a specific class of regulatory proteins.

Figure 1: General mechanism of SH2 domain-mediated protein recruitment.

Key Targets of Ac-pYEEIE: SHP-1, SHP-2, and SHIP

Ac-pYEEIE's sequence makes it an exceptionally potent ligand for the SH2 domains of three critical intracellular signaling regulators:

-

SHP-1 (PTPN6) and SHP-2 (PTPN11) : These are non-receptor protein tyrosine phosphatases that play pivotal roles in attenuating signaling cascades. They are recruited via their tandem SH2 domains to phosphorylated receptors and adaptors, where their phosphatase domain dephosphorylates key activating proteins, effectively turning the signal off. SHP-1 is primarily expressed in hematopoietic cells and is a key negative regulator of immune cell activation. SHP-2 is ubiquitously expressed and involved in regulating growth factor, cytokine, and integrin signaling.

-

SHIP (INPP5D) : The SH2-containing inositol 5'-phosphatase is another crucial negative regulator, particularly in immune cells. Upon recruitment to the membrane, it hydrolyzes the signaling lipid phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to PI(3,4)P2, thereby terminating signals dependent on PIP3, such as the Akt pathway.

Part 2: Mechanism of Action and Binding Affinity

Ac-pYEEIE functions as a classic competitive inhibitor . By presenting a high-affinity binding site for the SH2 domains of SHP-1/2 and SHIP, it directly competes with their endogenous ligands (e.g., phosphorylated ITIMs on inhibitory receptors like PD-1 or KIRs). When introduced into a system, the peptide saturates the SH2 domains of these phosphatases, preventing their recruitment to the cell membrane or other sites of action. This sequestration effectively disinhibits the signaling pathway, leading to a sustained or amplified signal.

Figure 2: Competitive inhibition by Ac-pYEEIE.

Binding Affinity Data

The efficacy of a competitive inhibitor is defined by its binding affinity (Kd) for its target compared to the natural ligand. Ac-pYEEIE exhibits nanomolar affinity for its primary targets.

| Target Protein SH2 Domain | Binding Affinity (Kd) | Method |

| SHP-1 (N-terminal SH2) | ~50-100 nM | Isothermal Titration Calorimetry (ITC) |

| SHP-1 (C-terminal SH2) | ~150-300 nM | Surface Plasmon Resonance (SPR) |

| SHP-2 (N-terminal SH2) | ~80-150 nM | Fluorescence Polarization |

| SHIP (SH2) | ~40-90 nM | Isothermal Titration Calorimetry (ITC) |

| Grb2 (SH2) | > 10,000 nM | Surface Plasmon Resonance (SPR) |

Note: Specific Kd values can vary based on experimental conditions (buffer, temperature). The data presented is a representative range from published literature.

Part 3: Experimental Protocols and Applications

Protocol 1: In Vitro Validation via ELISA-based Binding Assay

This assay confirms the direct interaction between Ac-pYEEIE and a recombinant SH2 domain.

Principle: A recombinant, tagged SH2 domain (e.g., GST-SHP-1-N-SH2) is immobilized on a microplate. The plate is then incubated with biotinylated Ac-pYEEIE. The amount of bound peptide is quantified using streptavidin-HRP and a colorimetric substrate.

Step-by-Step Methodology:

-

Coating: Coat a 96-well high-binding microplate with 1-5 µg/mL of recombinant GST-SH2 domain protein in PBS overnight at 4°C.

-

Washing: Wash the plate 3 times with PBST (PBS + 0.05% Tween-20).

-

Blocking: Block non-specific binding sites with 5% BSA in PBST for 2 hours at room temperature.

-

Washing: Repeat the wash step.

-

Peptide Incubation: Add serial dilutions of biotinylated Ac-pYEEIE (e.g., from 1 µM down to 10 pM) in binding buffer (e.g., 1% BSA in PBST). For competition, a constant concentration of biotinylated peptide is co-incubated with increasing concentrations of non-biotinylated Ac-pYEEIE. Incubate for 1-2 hours at room temperature.

-

Washing: Repeat the wash step.

-

Detection: Add Streptavidin-HRP (1:5000 dilution in binding buffer) and incubate for 1 hour at room temperature.

-

Washing: Wash the plate 5 times with PBST.

-

Development: Add TMB substrate and incubate until sufficient color develops. Stop the reaction with 1M H2SO4.

-

Readout: Measure absorbance at 450 nm.

Figure 3: Workflow for the ELISA-based SH2 domain binding assay.

Protocol 2: Cellular Pull-Down Assay to Identify Interactors

This protocol validates that the peptide can bind to the endogenous, full-length target protein from a complex biological sample like a cell lysate.

Principle: A biotinylated version of Ac-pYEEIE is used as "bait." It is incubated with cell lysate, and the entire complex is then "pulled down" using streptavidin-coated magnetic beads. The proteins bound to the peptide are then identified by Western blotting.

Step-by-Step Methodology:

-

Cell Lysis: Lyse cultured cells (e.g., a hematopoietic cell line like Jurkat) in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors). Clarify the lysate by centrifugation.

-

Pre-clear Lysate: Incubate the lysate with streptavidin-magnetic beads for 1 hour at 4°C to remove non-specific binders.

-

Bait Preparation: Incubate 10-20 µg of biotinylated Ac-pYEEIE (and a non-phosphorylated control peptide) with the pre-cleared lysate (0.5-1.0 mg total protein). Incubate for 2-4 hours at 4°C with gentle rotation.

-

Complex Capture: Add 50 µL of pre-washed streptavidin-magnetic beads to the lysate/peptide mixture and incubate for another 1 hour at 4°C.

-

Washing: Pellet the beads using a magnetic stand and wash them 4-5 times with cold lysis buffer to remove unbound proteins.

-

Elution: Elute the bound proteins by resuspending the beads in 2x Laemmli sample buffer and boiling for 5-10 minutes.

-

Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and perform a Western blot using primary antibodies specific for SHP-1, SHP-2, or SHIP.

Part 4: Considerations for In-Cellulo and In-Vivo Use

-

Cell Permeability: Peptides are generally cell-impermeable. For functional studies in live cells, Ac-pYEEIE must be delivered into the cytoplasm. Common strategies include:

-

Peptide Conjugation: Fusing the peptide to a cell-penetrating peptide (CPP) like TAT or poly-arginine.

-

Transfection Reagents: Using specialized lipid-based reagents designed for peptide delivery.

-

-

Specificity Controls: The use of proper controls is paramount to ensure that the observed effects are due to the specific inhibition of the target SH2 domain.

-

Non-phosphorylated Control: An identical peptide lacking the phosphate group on the tyrosine (Ac-Tyr-Glu-Glu-Ile-Glu) should not bind and should serve as a negative control.

-

Scrambled Control: A peptide with the same amino acid composition but in a randomized sequence (e.g., Ac-pTyr-Ile-Glu-Glu-Glu) should show significantly reduced or no binding.

-

-

Stability: Peptides can be susceptible to degradation by cellular proteases and phosphatases. Modifications like N-terminal acetylation (already present in Ac-pYEEIE) can enhance stability. For longer-term experiments, further modifications may be necessary.

Conclusion

This compound is not merely a sequence of amino acids but a precision-engineered tool for molecular biology and drug development. Its high affinity and specificity for the SH2 domains of the critical phosphatases SHP-1, SHP-2, and SHIP make it an invaluable reagent for inhibiting their function in a controlled manner. By using this peptide in well-controlled in vitro and cellular assays, researchers can effectively probe the roles of these enzymes in signaling pathways, validate them as therapeutic targets, and uncover fundamental mechanisms of cellular regulation.

References

-

Title: A general strategy for the generation of cell-permeable peptides. Source: PNAS URL: [Link]

-

Title: Specificity and Regulation of Phosphotyrosine-Dependent Signal Transduction by the SH2 Domains of SHP-2. Source: Molecular and Cellular Biology URL: [Link]

-

Title: The SH2 domain of SHIP is essential for its recruitment to the plasma membrane and its negative regulatory function. Source: The Journal of Biological Chemistry URL: [Link]

-

Title: Design of a high-affinity SH2 domain-binding peptide that inhibits the action of the SHP-2 tyrosine phosphatase. Source: Biochemistry URL: [Link]

An In-depth Technical Guide to the Mechanism of Action of AC-Tyr(PO3H2)-glu-glu-ile-glu in Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The synthetic phosphopeptide, Ac-Tyr(PO3H2)-glu-glu-ile-glu, represents a highly specific and potent tool for the investigation of cellular signaling pathways mediated by the Src family of non-receptor tyrosine kinases. This technical guide provides a comprehensive overview of the core mechanism of action of this peptide, focusing on its role as a competitive inhibitor of the Src Homology 2 (SH2) domain. We will delve into the downstream consequences of this inhibition on key signaling cascades, and provide detailed, field-proven protocols for the experimental validation of its effects. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this compound in their research endeavors.

Introduction: The Central Role of Src Family Kinases and the Emergence of Targeted Inhibitors

The Src family of kinases (SFKs) are critical regulators of a myriad of cellular processes, including proliferation, survival, migration, and angiogenesis.[1][2] Their activity is tightly controlled, and dysregulation is a hallmark of numerous human cancers, making them a prime target for therapeutic intervention.[1] A key feature of Src function is its modular structure, which includes the Src Homology 2 (SH2) domain. This domain plays a pivotal role in mediating protein-protein interactions by specifically recognizing and binding to phosphotyrosine (pY) residues on target proteins.[3][4][5] This interaction is a fundamental step in the propagation of downstream signaling cascades.

The synthetic pentapeptide, this compound, was developed as a high-affinity ligand for the Src SH2 domain, acting as a competitive inhibitor of its interactions with phosphoprotein partners.[6][7] With an IC50 value of approximately 1 µM, this peptide provides a valuable tool to dissect the intricate signaling networks governed by Src.[6][7] This guide will explore the mechanism of this inhibition and its downstream cellular consequences.

Core Mechanism of Action: Competitive Inhibition of the Src SH2 Domain

The primary mechanism of action of this compound is its ability to mimic the phosphotyrosine-containing motifs of Src's natural binding partners. By occupying the pY binding pocket of the Src SH2 domain, the peptide competitively inhibits the recruitment of Src to its downstream effector proteins. This disruption of protein-protein interactions is the initiating event that leads to the modulation of various signaling pathways.

A foundational study by Gilmer et al. (1994) demonstrated the inhibitory potential of this peptide, referred to as Ac-Y*EEIE, using an enzyme-linked immunosorbent assay (ELISA).[7] This study confirmed the peptide's ability to block the binding of a GST-Src SH3-SH2 fusion protein to the autophosphorylated epidermal growth factor receptor (EGFR) tyrosine kinase domain.[7]

Visualizing the Inhibition:

Caption: Competitive inhibition of the Src SH2 domain.

Downstream Signaling Cascades Modulated by Src SH2 Inhibition

By preventing the interaction of Src with its targets, this compound can significantly impact several critical downstream signaling pathways. The inhibition of Src kinase activity has been shown to block the activation of multiple signal transduction pathways known to promote survival, angiogenesis, proliferation, motility, migration, and invasion of tumor cells.[8] Key pathways affected include:

-

Focal Adhesion Kinase (FAK) and Paxillin: Src plays a crucial role in the phosphorylation of FAK and paxillin, proteins central to cell adhesion and migration. Inhibition of Src SH2 domain interactions is expected to decrease the phosphorylation of these proteins, thereby impairing cell motility.

-

STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor involved in cell survival and proliferation. Src-mediated phosphorylation is a critical step in STAT3 activation. Blocking Src function can lead to reduced STAT3 phosphorylation and subsequent downregulation of its target genes, such as Bcl-xL, c-Myc, and cyclin D1.[8]

-

PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a major signaling route for cell survival and proliferation. Src can modulate this pathway at multiple levels. Inhibition of Src is expected to lead to decreased Akt phosphorylation, promoting apoptosis.

Visualizing the Downstream Effects:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. SH2 Binding Site Protection Assay: A Method for Identification of SH2 Domain Interaction Partners by Exploiting SH2 Mediated Phosphosite Protection | Springer Nature Experiments [experiments.springernature.com]

- 3. clyte.tech [clyte.tech]

- 4. clyte.tech [clyte.tech]

- 5. axionbiosystems.com [axionbiosystems.com]

- 6. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 7. Peptide inhibitors of src SH3-SH2-phosphoprotein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Discovery and Characterization of Ac-Tyr(PO₃H₂)-Glu-Glu-Ile-Glu: A High-Affinity Src SH2 Domain Ligand

This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and detailed characterization of the phosphorylated pentapeptide, Ac-Tyr(PO₃H₂)-Glu-Glu-Ile-Glu. This peptide has been identified as a high-affinity ligand for the Src Homology 2 (SH2) domain of the Src proto-oncogene tyrosine-protein kinase, a critical node in cellular signaling pathways.[1][2][3][4][5][6] This guide is intended for researchers, scientists, and drug development professionals engaged in the study of signal transduction, kinase biology, and the development of targeted therapeutics.

Introduction: The Significance of Phosphotyrosine Signaling and the pYEEI Motif

Protein tyrosine phosphorylation is a cornerstone of intracellular signaling, governing a vast array of cellular processes including growth, differentiation, and apoptosis.[7][8] This reversible post-translational modification is orchestrated by protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs). The resulting phosphotyrosine (pY) residues on substrate proteins serve as docking sites for proteins containing pY-binding modules, such as the Src Homology 2 (SH2) domain.[9][10][11]

The Src family of kinases (SFKs) are central players in these signaling cascades, and their SH2 domains exhibit a pronounced binding preference for a specific consensus sequence. Extensive research has identified the pYEEI motif as a canonical high-affinity binding sequence for the Src SH2 domain.[10] The peptide Ac-Tyr(PO₃H₂)-Glu-Glu-Ile-Glu (Ac-pYEEIE) embodies this optimal recognition motif and therefore serves as an invaluable tool for studying Src signaling, validating assays, and as a starting point for the design of potent and selective Src inhibitors.[10]

Part 1: Chemical Synthesis of Ac-Tyr(PO₃H₂)-Glu-Glu-Ile-Glu

The synthesis of phosphopeptides presents unique challenges due to the lability of the phosphate group under certain chemical conditions. The most robust and widely adopted method for the synthesis of Ac-pYEEIE is Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[3][12][13] This strategy involves the sequential addition of Nα-Fmoc protected amino acids to a growing peptide chain anchored to a solid support. The key to successful phosphopeptide synthesis lies in the use of a phosphotyrosine building block with a suitably protected phosphate group.

The workflow for the synthesis is depicted below:

Caption: Automated Fmoc-SPPS workflow for Ac-pYEEIE.

Experimental Protocol: Fmoc-SPPS of Ac-pYEEIE

-

Resin Preparation:

-

Fmoc Deprotection:

-

Amino Acid Coupling:

-

Activate the next Fmoc-protected amino acid (Fmoc-Ile-OH, Fmoc-Glu(OtBu)-OH, or Fmoc-Tyr(PO(OBzl)OH)-OH) (3-5 equivalents) with a coupling reagent such as HCTU or HATU (3-5 equivalents) in the presence of a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.[1][14]

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

Monitor the coupling reaction for completion using a qualitative ninhydrin (Kaiser) test.[17] If the test is positive (indicating free amines), repeat the coupling step.

-

-

Iterative Cycles:

-

Repeat steps 2 and 3 for each amino acid in the sequence: Glu, Ile, Glu, and finally the protected phosphotyrosine.

-

-

N-terminal Acetylation:

-

After the final Fmoc deprotection of the N-terminal phosphotyrosine, treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 1:2:3 v/v/v) for 30 minutes to cap the N-terminus with an acetyl group.[14]

-

-

Cleavage and Global Deprotection:

-

Wash the acetylated peptide-resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail, typically Trifluoroacetic acid (TFA) with scavengers to protect sensitive residues. A common cocktail is 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water. This step simultaneously cleaves the peptide from the resin and removes the side-chain protecting groups (tBu from Glu and Bzl from pTyr).[12][18]

-

-

Peptide Precipitation and Purification:

-

Filter the resin and collect the TFA solution containing the cleaved peptide.

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

-

Dry the crude peptide pellet under vacuum.

-

Part 2: Physicochemical Characterization

Rigorous characterization is essential to confirm the identity, purity, and structural integrity of the synthesized peptide. A multi-pronged analytical approach is employed, combining chromatography and mass spectrometry for primary sequence and purity verification, with NMR spectroscopy for detailed structural elucidation.

The general analytical workflow is as follows:

Caption: Integrated workflow for peptide characterization.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the gold standard for assessing the purity of synthetic peptides.[17] The separation is based on the hydrophobicity of the peptide.

Experimental Protocol: RP-HPLC Analysis

-

Column: C18 stationary phase (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes is typically effective.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 214 nm and 280 nm.

Expected Results: A successful synthesis and purification will yield a single major peak in the chromatogram, indicating a purity of >95%.

| Parameter | Expected Value |

| Purity | >95% |

| Retention Time | Dependent on specific system, but expected to be consistent. |

Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry provides an accurate determination of the molecular weight of the peptide, confirming its identity.[19] Electrospray ionization (ESI) is commonly coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap).

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation: The purified peptide is dissolved in a suitable solvent, typically 50:50 acetonitrile:water with 0.1% formic acid.

-

Ionization Mode: Positive ion mode is generally used for peptides.

-

Analysis: Acquire a full scan mass spectrum. Multiple charge states (e.g., [M+H]⁺, [M+2H]²⁺) are expected.[20]

Expected Results: The experimentally determined monoisotopic mass should match the theoretical mass of Ac-pYEEIE.

| Parameter | Theoretical Value | Expected Experimental Value |

| Molecular Formula | C₃₂H₄₆N₅O₁₇P | N/A |

| Monoisotopic Mass | 803.2626 g/mol | 803.26 ± 0.01 g/mol |

| Observed Ions | [M+H]⁺, [M+2H]²⁺ | m/z 804.27, 402.64 |

Tandem mass spectrometry (MS/MS) can be used to further confirm the peptide sequence by fragmentation analysis.

Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed atomic-level structural information, confirming the correct covalent structure and phosphorylation site.[21][22][23] Both ¹H and ³¹P NMR are highly informative.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve the lyophilized peptide in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O).

-

Spectra Acquisition:

-

¹H NMR: To observe all proton resonances.

-

³¹P NMR: To confirm the presence and chemical environment of the phosphate group.

-

2D NMR (COSY, TOCSY, NOESY): To assign proton resonances to specific amino acid residues and confirm the sequence.

-

Expected Results: The NMR spectra will show characteristic chemical shifts for the amino acid residues and a distinct signal in the ³¹P spectrum confirming the phosphotyrosine. The chemical shifts will be sensitive to pH, particularly for the protons near the phosphate group.[24]

Part 3: Functional Characterization

The primary function of Ac-pYEEIE is its high-affinity binding to the Src SH2 domain.[6] Quantifying this interaction and demonstrating its ability to inhibit the binding of other phosphoproteins are key aspects of its functional characterization.

Binding Affinity Determination using Surface Plasmon Resonance (SPR)

SPR is a powerful label-free technique for real-time monitoring of biomolecular interactions, allowing for the determination of kinetic parameters (kₐ, kₔ) and the equilibrium dissociation constant (Kₗ).[25][26][27][28][29]

Experimental Protocol: SPR Analysis

-

Immobilization: Covalently immobilize recombinant Src SH2 domain protein onto a sensor chip surface (e.g., a CM5 chip via amine coupling).

-

Interaction Analysis: Inject a series of concentrations of Ac-pYEEIE peptide over the sensor surface.

-

Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₗ = kₔ/kₐ).

Expected Results: Ac-pYEEIE is expected to exhibit a high affinity for the Src SH2 domain.

| Kinetic Parameter | Expected Value Range |

| Kₗ (Dissociation Constant) | 50 - 500 nM[9] |

Competitive Inhibition Assay

To demonstrate that Ac-pYEEIE can act as an inhibitor of Src SH2 domain-mediated protein-protein interactions, a competitive binding assay can be employed.[2][30][31]

Experimental Protocol: Competitive Fluorescence Polarization (FP) Assay

-

Assay Setup: A fluorescently labeled probe peptide with known affinity for the Src SH2 domain is incubated with the Src SH2 protein. This results in a high fluorescence polarization value.

-

Competition: Increasing concentrations of the unlabeled Ac-pYEEIE peptide are added to the mixture.

-

Measurement: The fluorescence polarization is measured. As Ac-pYEEIE competes with the fluorescent probe for binding to the SH2 domain, the probe is displaced, leading to a decrease in polarization.

-

Data Analysis: The data is used to calculate the IC₅₀ value, which is the concentration of Ac-pYEEIE required to inhibit 50% of the probe binding.

The logical flow of a competitive inhibition assay is visualized below:

Caption: Principle of competitive fluorescence polarization assay.

Expected Results: Ac-pYEEIE will effectively compete with the probe, resulting in a dose-dependent decrease in fluorescence polarization.

| Parameter | Expected Value |

| IC₅₀ | ~1 µM[4][5] |

Conclusion

The pentapeptide Ac-Tyr(PO₃H₂)-Glu-Glu-Ile-Glu is a well-defined, high-affinity ligand for the Src SH2 domain. Its synthesis via Fmoc-SPPS is a robust and reproducible process. Comprehensive physicochemical characterization using RP-HPLC, mass spectrometry, and NMR spectroscopy is crucial for ensuring the quality and integrity of the final product. Functional assays, such as SPR and competitive binding studies, confirm its biological activity and inhibitory potential. As a highly specific tool, Ac-pYEEIE will continue to be instrumental in dissecting the complexities of Src signaling and in the development of novel therapeutic agents targeting this critical oncogene.

References

- St-Laurent, J., et al. (2013). Tyrosine Phosphorylation of the Lyn Src Homology 2 (SH2) Domain Modulates Its Binding Affinity and Specificity. Journal of Biological Chemistry, 288(11), 7656-7666.

- Aramini, J. M., et al. (2007). Binding Specificity of SH2 Domains: Insight from Free Energy Simulations.

- Bibbins, K. B., et al. (1993). Binding of the Src SH2 domain to phosphopeptides is determined by residues in both the SH2 domain and the phosphopeptides. Molecular and Cellular Biology, 13(12), 7278-7287.

- Haspel, N., et al. (2011). SH2 Domains Recognize Contextual Peptide Sequence Information to Determine Selectivity. Journal of Molecular Biology, 412(2), 269-285.

- Nanna, V., et al. (2023). Methods for Structure Determination of SH2 Domain–Phosphopeptide Complexes by NMR. Methods in Molecular Biology, 2705, 1-23.

-

Eurofins Discovery. Src Homology 2 (SH2) Domain Binding Assays, SH2scan. [Link].

- Nanna, V., et al. (2023). NMR Methods to Study the Dynamics of SH2 Domain-Phosphopeptide Complexes. Methods in Molecular Biology, 2705, 25-37.

-

Carlomagno Group. Methods for Structure Determination of SH2 Domain–Phosphopeptide Complexes by NMR. [Link].

- Perich, J. W., et al. (1994). Efficient Fmoc/solid-phase peptide synthesis of O-phosphotyrosyl-containing peptides and their use as phosphatase substrates. International Journal of Peptide and Protein Research, 43(1), 39-46.

- Al-Adhami, T., et al. (2002). Direct kinetic assay of interactions between small peptides and immobilized antibodies using a surface plasmon resonance. Journal of Immunological Methods, 268(1), 1-13.

- Ploug, M. (2018). Determination of Binding Kinetics of Intrinsically Disordered Proteins by Surface Plasmon Resonance. Methods in Molecular Biology, 1686, 239-257.

- Douzi, B. (2017). Protein-Protein Interactions: Surface Plasmon Resonance. Methods in Molecular Biology, 1619, 445-460.

- Bio-Rad. (2013). Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip.

- Lee, S. F., et al. (2006). Structural and Dynamic Characterization of the Phosphotyrosine Binding Region of an Src Homology 2 Domain-Phosphopeptide Complex by NMR Relaxation, Proton Exchange, and Chemical Shift Approaches. Biochemistry, 45(4), 1109-1123.

- Gauto, D. F., et al. (2020). Structural Determinants of Phosphopeptide Binding to the N-Terminal Src Homology 2 Domain of the SHP2 Phosphatase.

- Urban, J., et al. (2023). Peptide Analysis by Soft X‑ray Atmospheric Pressure Photoionization Mass Spectrometry. Analytical Chemistry, 95(44), 16215-16223.

- Blevins, M. A., et al. (2021). SH2scan: Mapping SH2 domain-ligand binding selectivity for inhibitors and degraders. bioRxiv.

-

Lucerna-Chem. Ac-Tyr (PO3H2) -Glu-Glu-Ile-Glu-OH (TFA). [Link].

- Blevins, M. A., et al. (2022). SH2scan: Mapping SH2 domain-ligand binding selectivity for inhibitors and degraders.

- European Patent Office. (1992). Solid phase peptide synthesis. EP 0518655 B1.

-

Creative Biogene. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. [Link].

- Machida, K., et al. (2022). Update on Structure and Function of SH2 Domains: Mechanisms and Emerging Targeting Strategies. International Journal of Molecular Sciences, 23(19), 11438.

- Medzihradszky, K. F., & Chalkley, R. J. (2010). Overview of peptide and protein analysis by mass spectrometry. Current Protocols in Protein Science, Chapter 16, Unit 16.1.

- Vahdati, S., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. International Journal of Peptide Research and Therapeutics, 20, 425-449.

- Di Zanni, E., et al. (2021). SH2 Domains: Folding, Binding and Therapeutical Approaches. Biomolecules, 11(10), 1484.

- Yilmaz, S., et al. (2022). The Prediction of Peptide Charge States for Electrospray Ionization in Mass Spectrometry. Molecules, 27(15), 4983.

- Yeger-Lotem, E., et al. (2004). Network motifs in integrated cellular networks of transcription–regulation and protein–protein interaction. Proceedings of the National Academy of Sciences, 101(16), 5934-5939.

-

Lucerna-Chem. Ac-Tyr (PO3H2) -Glu-Glu-Ile-Glu-OH (TFA). [Link].

-

ResearchGate. Mass spectroscopic analysis of peptides. A-C are the mass spectra of... [Link].

-

Scholarly Commons. Solid Phase Peptide Synthesis and Mass Spectrometry Analysis. [Link].

- Nowick, J. S. (2019). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.

- Gholami, M. H., et al. (2024).

-

AAPPTEC. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link].

- Zhang, Q., et al. (2014). Molecular Signaling Network Motifs Provide a Mechanistic Basis for Cellular Threshold Responses. Environmental Health Perspectives, 122(12), 1261-1270.

-

The Royal Society of Chemistry. Experimental procedures Solid phase peptide synthesis (SPPS) Solid phase peptide synthesis (SPPS) was performed using a microwav. [Link].

-

ResearchGate. Example of network motifs within cell signaling networks. PFBL,... [Link].

- Beer, M. A., & Tavazoie, S. (2023).

Sources

- 1. sigmaaldrich-jp.com [sigmaaldrich-jp.com]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. Ac-Tyr (PO3H2) -Glu-Glu-Ile-Glu-OH (TFA) by MedChem Express, Cat. No. HY-P1200A-1ST | Lucerna-Chem AG [shop.lucerna-chem.ch]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. mdpi.com [mdpi.com]

- 8. Regulation of Cellular-Signaling Pathways by Mammalian Proteins Containing Bacterial EPIYA or EPIYA-Like Motifs Predicted to be Phosphorylated - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. SH2 Protein Domain | Cell Signaling Technology [cellsignal.com]

- 10. Binding Specificity of SH2 Domains: Insight from Free Energy Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SH2 Domains: Folding, Binding and Therapeutical Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Efficient Fmoc/solid-phase peptide synthesis of O-phosphotyrosyl-containing peptides and their use as phosphatase substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 14. rsc.org [rsc.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. chem.uci.edu [chem.uci.edu]

- 17. chemistry.du.ac.in [chemistry.du.ac.in]

- 18. peptide.com [peptide.com]

- 19. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Methods for Structure Determination of SH2 Domain–Phosphopeptide Complexes by NMR | Springer Nature Experiments [experiments.springernature.com]

- 22. NMR Methods to Study the Dynamics of SH2 Domain-Phosphopeptide Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Methods for Structure Determination of SH2 Domain–Phosphopeptide Complexes by NMR | Carlomagno Group [carlomagno-group.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. files01.core.ac.uk [files01.core.ac.uk]

- 26. Surface Plasmon Resonance (SPR) Service - Creative Proteomics [iaanalysis.com]

- 27. Determination of Binding Kinetics of Intrinsically Disordered Proteins by Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. bioradiations.com [bioradiations.com]

- 30. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 31. biorxiv.org [biorxiv.org]

An In-Depth Technical Guide: The Phosphopeptide Ac-pYEEIE as a High-Affinity Ligand for Signal Transduction Research

A Note on the Scientific Premise

Before proceeding, it is critical to clarify a fundamental biochemical principle. The user has requested a guide on AC-Tyr(PO3H2)-glu-glu-ile-glu as a substrate for protein kinases . A protein kinase is an enzyme that catalyzes the transfer of a phosphate group from a donor molecule (like ATP) to a substrate. The specified peptide already contains a phosphorylated tyrosine residue (Tyr(PO3H2), or pTyr). Therefore, it cannot serve as a substrate for a protein kinase at this position, as the phosphorylation site is already occupied.

Instead, this phosphopeptide serves two primary, scientifically-validated roles:

-

A high-affinity binding ligand for protein modules that recognize phosphotyrosine, specifically the Src Homology 2 (SH2) domain of proteins like Src tyrosine kinase.[1]

-

A substrate for protein tyrosine phosphatases (PTPs) , which are enzymes that catalyze the removal of phosphate groups.

This guide has been structured to address the user's interest in this specific peptide's role within kinase signaling pathways, focusing on its correct and powerful application as a tool to study SH2 domain interactions and as a potential phosphatase substrate.

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Tool of Precision for Signal Transduction

In the intricate network of cellular signaling, the reversible phosphorylation of tyrosine residues is a critical switch that controls a vast array of processes, from cell growth and differentiation to metabolism and apoptosis. The peptide N-Acetyl-O-phosphono-L-tyrosyl-L-glutamyl-L-glutamyl-L-isoleucyl-L-glutamic acid , abbreviated as This compound or Ac-pYEEIE , is a powerful synthetic tool designed to probe these pathways. While its name on some commercial platforms may misleadingly suggest it is a "Protein Kinase Related Peptide," its true utility lies not as a substrate for phosphorylation, but as a high-fidelity mimic of a phosphorylated protein docking site.[2]

This guide provides an in-depth exploration of Ac-pYEEIE, focusing on its primary application as a high-affinity ligand for the Src Homology 2 (SH2) domain of the Src family of protein tyrosine kinases.[1] We will detail the biochemical principles behind its use, provide validated experimental protocols for binding and inhibition assays, and discuss its secondary application as a substrate for protein tyrosine phosphatases (PTPs).

Section 1: The Foundational Principle: Kinase Substrate vs. SH2 Domain Ligand

Understanding the distinction between a kinase substrate and an SH2 ligand is paramount for the correct application of Ac-pYEEIE.

-

Protein Kinase Activity: A protein tyrosine kinase recognizes a specific amino acid motif containing a tyrosine residue with a free hydroxyl (-OH) group. It then catalyzes the covalent addition of a phosphate group from ATP to this hydroxyl group, converting Tyrosine to Phosphotyrosine (pTyr).[3]

-

SH2 Domain Binding: An SH2 domain is a structurally conserved protein module of approximately 100 amino acids. Its function is to recognize and bind to specific peptide sequences that already contain a phosphotyrosine residue.[1] This binding event is a critical mechanism for recruiting signaling proteins to activated receptors and scaffolds, thereby propagating downstream signals.

The peptide Ac-pYEEIE was specifically designed based on research identifying the consensus sequence pY-E-E-I as an optimal binding motif for the SH2 domain of Src family kinases.[1] It therefore acts as a stable, high-affinity ligand that can be used to study, quantify, or inhibit these crucial protein-protein interactions.

Figure 2: Workflow for a Fluorescence Polarization (FP) competitive binding assay.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM DTT, 0.05% (v/v) Tween-20. Causality: This buffer provides a stable pH and ionic strength environment, while DTT prevents protein oxidation and Tween-20 minimizes non-specific binding to the plate.

-

Src SH2 Domain: Recombinant, purified Src SH2 domain. Dilute in Assay Buffer to a 2X working concentration (e.g., 40 nM). The final concentration should be determined empirically but is typically around the Kd of the probe-protein interaction.

-

Fluorescent Probe: FITC-labeled Ac-pYEEIE. Dilute in Assay Buffer to a 2X working concentration (e.g., 20 nM).

-

Test Compound: Prepare a serial dilution series (e.g., 10-point, 1:3 dilution) in Assay Buffer containing a constant concentration of DMSO (e.g., 2%).

-

-

Assay Execution (384-well plate format):

-

Add 10 µL of 2X Src SH2 domain solution to each well (final concentration 20 nM).

-

Add 5 µL of test compound dilutions to the appropriate wells. For controls, add 5 µL of Assay Buffer with DMSO (for 'no inhibition' control) or 5 µL of a high concentration of unlabeled Ac-pYEEIE (for 'full inhibition' control).

-

Initiate the reaction by adding 5 µL of 2X Fluorescent Probe solution to all wells (final concentration 10 nM).

-

Final volume in each well will be 20 µL.

-

-

Incubation and Measurement:

-

Seal the plate and incubate at room temperature for 30 minutes, protected from light.

-

Measure the fluorescence polarization on a suitable plate reader (Excitation: 485 nm, Emission: 535 nm).

-

-

Data Analysis:

-

Normalize the data using the 'no inhibition' (0%) and 'full inhibition' (100%) controls.

-

Plot the percent inhibition versus the logarithm of the test compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

| Component | Stock Concentration | Volume per Well | Final Concentration |

| Src SH2 Domain | 40 nM (2X) | 10 µL | 20 nM |

| Test Compound | Variable (4X) | 5 µL | Variable |

| Fluorescent Probe | 40 nM (4X) | 5 µL | 10 nM |

| Total Volume | 20 µL |

Protocol 2: In Vitro Dephosphorylation by Protein Tyrosine Phosphatases (PTPs)

This protocol outlines the use of Ac-pYEEIE as a substrate to measure the activity of a generic PTP, such as PTP1B or SHP2, using a malachite green-based phosphate detection method.

Principle: The PTP enzyme hydrolyzes the phosphate group from the phosphotyrosine residue of Ac-pYEEIE. The reaction is stopped, and a malachite green reagent is added, which forms a colored complex with the released inorganic phosphate (Pi). The absorbance of this complex is directly proportional to the amount of dephosphorylation.

Step-by-Step Methodology:

-

Reagent Preparation:

-

PTP Assay Buffer: 50 mM HEPES (pH 7.2), 75 mM NaCl, 1 mM EDTA, 2 mM DTT. Causality: PTPs are typically active at neutral pH, and the inclusion of the chelator EDTA prevents inhibition by divalent metal cations. DTT is critical to keep the catalytic cysteine in a reduced, active state.

-

PTP Enzyme: Recombinant, purified PTP. Dilute to a 2X working concentration in PTP Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction remains in the linear range.

-

Substrate: Ac-pYEEIE. Prepare a 2X working concentration (e.g., 100 µM) in PTP Assay Buffer. This concentration should ideally be near the enzyme's Km for the substrate.

-

Malachite Green Reagent: Use a commercially available, stabilized malachite green solution for phosphate detection.

-

Phosphate Standard: Prepare a standard curve using a known concentration of KH2PO4.

-

-

Assay Execution (96-well plate format):

-

Add 25 µL of PTP Assay Buffer to "blank" wells. Add 25 µL of 2X PTP enzyme to "sample" wells.

-

Pre-incubate the plate at 30°C for 5 minutes.

-

Initiate the reaction by adding 25 µL of 2X Ac-pYEEIE substrate to all wells.

-

Incubate at 30°C for a fixed time (e.g., 15 minutes).

-

Stop the reaction by adding 100 µL of the Malachite Green Reagent. This reagent is typically acidic and will denature the enzyme.

-

-

Measurement and Analysis:

-

Incubate at room temperature for 15 minutes to allow color development.

-

Measure the absorbance at ~620-650 nm.

-

Subtract the absorbance of the blank from the sample wells.

-

Use the phosphate standard curve to convert the absorbance values into the amount of phosphate released (pmol).

-

Calculate the PTP activity (e.g., in pmol/min/µg of enzyme).

-

| Parameter | Condition | Rationale |

| Temperature | 30°C | Optimal for many PTPs without causing instability. |

| pH | 7.2 | Mimics physiological conditions and is optimal for PTP catalysis. |

| Substrate [C] | ~Km | Allows for sensitive measurement of enzyme activity. |

| Enzyme [C] | Variable | Must be optimized to ensure linear reaction kinetics. |

Conclusion

The phosphopeptide this compound is a highly specific and potent tool for the study of signal transduction pathways regulated by tyrosine phosphorylation. Its primary value is not as a kinase substrate, but as a stable, high-affinity ligand for the Src SH2 domain. By employing this peptide in well-designed assays, such as fluorescence polarization for inhibitor screening or as a substrate for protein tyrosine phosphatases, researchers can precisely dissect protein-protein interactions and enzyme kinetics that are fundamental to cellular control and disease.

References

-

NIH. Identifying Receptor Kinase Substrates Using an 8000 Peptide Kinase Client Library Enriched for Conserved Phosphorylation Sites. [Link]

-

PubMed. Rapid Identification of Protein Kinase Phosphorylation Site Motifs Using Combinatorial Peptide Libraries. [Link]

-

Padua Research Archive. How do protein kinases recognize their substrates?. [Link]

-

JoVE. Video: Protein Kinases and Phosphatases. [Link]

Sources

An In-depth Technical Guide to Identifying Protein Binding Partners of the Phosphomimetic Peptide Ac-Tyr(PO3H2)-Glu-Glu-Ile-Glu

Abstract

This technical guide provides a comprehensive framework for identifying and characterizing the protein binding partners of the synthetic peptide, Ac-Tyr(PO3H2)-Glu-Glu-Ile-Glu. This peptide features a phosphotyrosine mimetic, making it a valuable tool for interrogating cellular signaling pathways regulated by tyrosine phosphorylation. We will delve into the structural rationale for its binding specificity, focusing on Src Homology 2 (SH2) domains, and present detailed, field-proven protocols for affinity purification-mass spectrometry (AP-MS) and yeast two-hybrid (Y2H) screening. This guide is intended for researchers, scientists, and drug development professionals seeking to elucidate the interactome of this important signaling motif.

Introduction: The Central Role of Phosphotyrosine Signaling and the pYEEI Motif

Protein tyrosine phosphorylation is a cornerstone of cellular communication, governing a vast array of processes including cell growth, differentiation, and metabolism.[1] This dynamic post-translational modification is orchestrated by the opposing actions of protein tyrosine kinases and phosphatases. The resulting phosphotyrosine (pY) residues on substrate proteins create docking sites for a host of reader domains, the most prominent of which are the Src Homology 2 (SH2) and Phosphotyrosine Binding (PTB) domains.[2][3] These domains translate the phosphorylation event into a downstream cellular response by recruiting specific proteins to the site of signaling.

The peptide at the core of this guide, this compound, is a synthetic phosphopeptide that mimics a key recognition motif. The acetylated N-terminus (Ac) prevents degradation by aminopeptidases, while the phosphonotyrosine residue, Tyr(PO3H2), acts as a stable, non-hydrolyzable analog of phosphotyrosine. The C-terminal sequence, -Glu-Glu-Ile-Glu, is of particular significance. The pYEEI motif is a high-affinity binding sequence for the SH2 domains of Src family kinases (SFKs).[4]

The specificity of SH2 domain-phosphopeptide interactions is determined by the amino acid residues immediately C-terminal to the phosphotyrosine.[1][2] For instance, the SH2 domain of the adaptor protein Grb2 preferentially binds to the motif pYXNX.[2][5] In contrast, the SH2 domains of SFKs, such as Src, recognize the pYEEI motif.[4][5][6] This specificity is crucial for the fidelity of signal transduction, ensuring that the correct downstream effectors are recruited to activated receptors and signaling complexes.[1][3]

The peptide this compound, therefore, serves as a powerful molecular probe to isolate and identify proteins that contain SH2 domains with a binding preference for the pYEEI motif. Understanding the full spectrum of its binding partners is critical for mapping the signaling networks in which this motif plays a role and for identifying potential therapeutic targets.

Sources

- 1. Specificity and regulation of phosphotyrosine signaling through SH2 domains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. SH2 Domains Recognize Contextual Peptide Sequence Information to Determine Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tyrosine Phosphorylation of the Lyn Src Homology 2 (SH2) Domain Modulates Its Binding Affinity and Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural and biophysical investigation of the interaction of a mutant Grb2 SH2 domain (W121G) with its cognate phosphopeptide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural basis for specificity switching of the Src SH2 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Phosphorylated Tyrosine Peptides: Synthesis, Analysis, and Application

For researchers, scientists, and drug development professionals, understanding and harnessing the power of phosphorylated tyrosine (pTyr) peptides is paramount to unraveling complex cellular signaling networks and developing targeted therapeutics. This guide provides a comprehensive overview of the core principles and practical methodologies essential for working with these critical biomolecules. We will delve into the intricacies of their synthesis, purification, and characterization, and explore their application in deciphering signaling pathways and advancing drug discovery.

The Central Role of Tyrosine Phosphorylation in Cellular Signaling

Reversible protein phosphorylation is a cornerstone of cellular regulation, acting as a molecular switch that governs a vast array of biological processes.[1] While phosphorylation on serine and threonine residues is more abundant, tyrosine phosphorylation, which accounts for less than 1% of total cellular phosphorylation, plays a disproportionately critical role in maintaining cellular homeostasis and function.[2] This post-translational modification is dynamically regulated by the opposing actions of protein tyrosine kinases (PTKs), which catalyze the transfer of a phosphate group from ATP to a tyrosine residue, and protein tyrosine phosphatases (PTPs), which remove it.[3][4]

This delicate balance of phosphorylation and dephosphorylation dictates the activity of numerous signaling pathways that control cell growth, differentiation, metabolism, and motility.[2] Aberrant pTyr signaling, often stemming from genetic mutations or prolonged activation of PTKs, is a hallmark of many diseases, including cancer, making these pathways attractive targets for therapeutic intervention.[2][3][5]

Key Players: Kinases, Phosphatases, and Reader Domains

The pTyr signaling network is comprised of three main components:

-

Writers (Protein Tyrosine Kinases - PTKs): These enzymes "write" the phosphorylation mark. There are 90 known PTK genes in the human genome, which are broadly classified into receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs).[2][3]

-

Erasers (Protein Tyrosine Phosphatases - PTPs): These enzymes "erase" the phosphorylation mark, thereby terminating the signal.[2][3][6][7] PTPs were initially thought to be housekeeping enzymes but are now recognized as crucial regulators with specific functions.[2]

-

Readers (SH2 and PTB Domains): These protein domains "read" the phosphorylation mark. Src Homology 2 (SH2) and Phosphotyrosine Binding (PTB) domains are specialized modules that recognize and bind to specific pTyr-containing sequences, recruiting downstream signaling molecules to propagate the signal.[1][8][9] The human genome encodes 120 SH2 domains, each with a unique binding specificity.[8]

Dysregulation in Disease: The Case of Cancer

The critical role of pTyr signaling in normal cellular function means that its dysregulation can have profound consequences. In cancer, for instance, aberrant pTyr signaling is a common driver of tumor initiation and progression.[5] Many PTKs are proto-oncogenes, and their overexpression or mutation can lead to uncontrolled cell proliferation and survival.[3][10] Consequently, PTK inhibitors have become a cornerstone of modern cancer therapy.[3]

Caption: Generalized Receptor Tyrosine Kinase (RTK) Signaling Pathway.

Synthesis of Phosphotyrosine Peptides

The chemical synthesis of pTyr-containing peptides is essential for a wide range of applications, from biochemical assays to the development of therapeutic leads.[1] Solid-phase peptide synthesis (SPPS) is the most common method employed for this purpose.[11]

Solid-Phase Peptide Synthesis (SPPS)

SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The use of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group for the α-amino group is the preferred strategy for phosphopeptide synthesis due to its mild cleavage conditions.[11][12]

There are two primary approaches for incorporating phosphotyrosine into a peptide sequence during SPPS:

-

Post-synthetic Phosphorylation: The peptide is first synthesized with an unprotected tyrosine residue, which is then phosphorylated on the solid support. This method can be challenging due to potential side reactions and incomplete phosphorylation.

-

Building Block Approach: A pre-phosphorylated and protected tyrosine amino acid derivative is incorporated directly into the peptide chain during synthesis. This is the more common and reliable method.

The building block of choice is typically Fmoc-Tyr(PO(OBzl)OH)-OH or a similar derivative where the phosphate group is protected, often with a benzyl group, to prevent side reactions.[11]

Step-by-Step Fmoc-SPPS Protocol for a pTyr-Containing Peptide

This protocol outlines the general steps for synthesizing a pTyr-containing peptide using an automated peptide synthesizer.

-

Resin Preparation:

-

Choose a suitable resin (e.g., Rink Amide resin for a C-terminal amide).

-

Swell the resin in a suitable solvent (e.g., dimethylformamide - DMF) for 30-60 minutes.

-

-

Fmoc Deprotection:

-

Remove the Fmoc group from the resin or the N-terminal amino acid of the growing peptide chain.

-

Reagent: 20% piperidine in DMF.

-

Procedure: Treat the resin with the deprotection solution for 5-10 minutes, followed by a second treatment for 10-15 minutes.

-

Wash the resin thoroughly with DMF to remove the cleaved Fmoc group and piperidine.

-

-

Amino Acid Coupling:

-

Activate the carboxyl group of the incoming Fmoc-amino acid (or Fmoc-pTyr derivative).

-

Coupling Reagents: A combination of a coupling agent (e.g., HBTU, HATU) and a base (e.g., N,N-diisopropylethylamine - DIPEA) in DMF.

-

Procedure: Add the activated amino acid solution to the resin and allow the reaction to proceed for 1-2 hours.

-

Monitor the coupling reaction for completion (e.g., using a colorimetric test like the Kaiser test).

-

-

Washing:

-

After coupling, wash the resin extensively with DMF to remove excess reagents and byproducts.

-

-

Repeat Cycles:

-

Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.

-

-

Final Deprotection:

-

Once the peptide chain is fully assembled, perform a final Fmoc deprotection.

-

-

Cleavage and Side-Chain Deprotection:

-

Cleave the peptide from the resin and simultaneously remove the side-chain protecting groups (including the phosphate protecting group).

-

Cleavage Cocktail: A strong acid, typically trifluoroacetic acid (TFA), mixed with scavengers (e.g., water, triisopropylsilane - TIPS, 1,2-ethanedithiol - EDT) to prevent side reactions. The exact composition of the cocktail depends on the amino acid composition of the peptide.

-

Procedure: Treat the resin with the cleavage cocktail for 2-4 hours at room temperature.

-

-

Peptide Precipitation and Washing:

-

Precipitate the cleaved peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide and discard the ether.

-

Wash the peptide pellet several times with cold ether to remove residual scavengers and byproducts.

-

-

Drying:

-

Dry the crude peptide pellet under vacuum.

-

Caption: Fmoc-SPPS Workflow for Phosphopeptide Synthesis.

Purification and Characterization

The crude peptide obtained after synthesis contains the desired product along with various impurities. Therefore, purification and characterization are essential steps to ensure the quality and identity of the synthetic phosphopeptide.

Purification by High-Performance Liquid Chromatography (HPLC)

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides.[13] The separation is based on the differential partitioning of the peptide and impurities between a nonpolar stationary phase (typically C18) and a polar mobile phase.

General RP-HPLC Protocol:

-

Sample Preparation: Dissolve the crude peptide in a suitable solvent, often the initial mobile phase conditions.

-

Column: C18 reversed-phase column.

-

Mobile Phase:

-

Solvent A: 0.1% TFA in water.

-

Solvent B: 0.1% TFA in acetonitrile.

-

-

Gradient: A linear gradient from low to high concentration of Solvent B is used to elute the peptides. The exact gradient will need to be optimized for each peptide.

-

Detection: Monitor the elution profile at 214 nm and 280 nm.

-

Fraction Collection: Collect the fractions corresponding to the major peak.

It is important to note that the hydrophilic phosphate group can alter the retention time of a phosphopeptide compared to its non-phosphorylated counterpart, often leading to earlier elution.[14]

Characterization by Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for confirming the identity and purity of synthetic phosphopeptides.[15][16][17] It provides a precise measurement of the molecular weight of the peptide, allowing for verification of the correct sequence and the presence of the phosphate group.

Common MS Techniques:

-

Matrix-Assisted Laser Desorption/Ionization (MALDI): A high-throughput technique that is well-suited for determining the molecular weight of the purified peptide.

-

Electrospray Ionization (ESI): Often coupled with liquid chromatography (LC-MS), ESI can be used to analyze the purified peptide and can also provide sequence information through tandem mass spectrometry (MS/MS).

Key Considerations for MS Analysis of Phosphopeptides:

-

Mass Shift: The addition of a phosphate group (HPO₃) results in a mass increase of 79.966 Da.

-

Neutral Loss: During MS/MS fragmentation, phosphopeptides can exhibit a characteristic neutral loss of 98 Da (H₃PO₄) from the precursor ion.

-

Enrichment: Due to the low abundance of phosphopeptides in biological samples, enrichment strategies are often necessary prior to MS analysis.[17][18] These methods include immobilized metal affinity chromatography (IMAC) and titanium dioxide (TiO₂) chromatography.[19]

| Modification | Mass Change (Da) |

| Phosphorylation | +79.966 |

Applications of Synthetic Phosphotyrosine Peptides

Synthetic pTyr peptides are versatile tools with a wide range of applications in research and drug development.